(R)-Clevidipine-13C,d3

Description

Clevidipine is a dihydropyridine L-type calcium channel blocker that is selective for vascular smooth muscle and is indicated for blood pressure reduction when oral therapy is not an option.

Clevidipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of clevidipine is as a Calcium Channel Antagonist.

CLEVIDIPINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for cardiovascular disease and has 5 investigational indications.

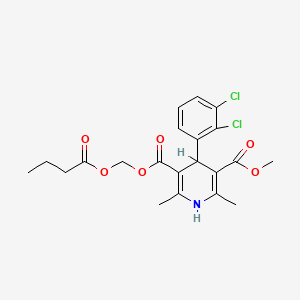

a calcium channel blocker and antihypertensive agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBZROQVTHLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057661 | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167221-71-8 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEVIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Clevidipine-13C,d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of (R)-Clevidipine-13C,d3. Given that this compound is a stable isotope-labeled version of (R)-Clevidipine, this guide also extensively covers the pharmacological and pharmacokinetic properties of the parent compound, clevidipine, to provide a thorough context for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a deuterated and 13C-labeled isotopologue of Clevidipine.[1][2] Stable isotope-labeled compounds are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for therapeutic drug monitoring and pharmacokinetic studies.[1][3]

The IUPAC name for a related labeled impurity is 4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(trideuterio(13C)methoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid.[4] This suggests the labeling is on the methoxycarbonyl group.

Chemical Structure of (R)-Clevidipine The chemical structure of the parent compound, (R)-Clevidipine, is shown below. In this compound, one carbon atom and three hydrogen atoms in the methoxycarbonyl group are replaced with their respective stable isotopes.

Image of the chemical structure of (R)-Clevidipine should be here. (A visual representation would be included in a final document).

Physicochemical Properties

The following table summarizes the key physicochemical properties of Clevidipine and its labeled analogue. Most experimental data is available for the unlabeled form.

| Property | (R)-Clevidipine | This compound (and related impurities) | Reference(s) |

| Molecular Formula | C₂₁H₂₃Cl₂NO₆ | C₁₅¹³CH₁₂D₃Cl₂NO₄ (for a related impurity) | [5],[6] |

| Molecular Weight | 456.3 g/mol | ~360.21 g/mol (for a related impurity) | [5],[6] |

| IUPAC Name | 5-O-(butanoyloxymethyl) 3-O-methyl (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(trideuterio(¹³C)methoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid (for a related impurity) | [5],[4] |

| Appearance | White to off-white powder | Not specified | |

| Solubility | Practically insoluble in water | Not specified | |

| XLogP3 | 4.3 | 3.2 (for a related impurity) | [5],[4] |

| Hydrogen Bond Donor Count | 1 | 2 (for a related impurity) | [5],[4] |

| Hydrogen Bond Acceptor Count | 6 | 5 (for a related impurity) | [5],[4] |

Pharmacology and Mechanism of Action of Clevidipine

Clevidipine is a third-generation dihydropyridine L-type calcium channel blocker.[7][8] It is characterized by its rapid onset, short duration of action, and high selectivity for vascular smooth muscle over myocardial tissue.[9][10] This selectivity results in arterial vasodilation and a reduction in systemic vascular resistance, thereby lowering blood pressure with minimal impact on cardiac contractility or conduction.[1][9]

The primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in the smooth muscle cells of the vascular system.[7][11] Under normal physiological conditions, the influx of calcium ions through these channels triggers a cascade of events leading to muscle contraction and vasoconstriction.[7] By binding to these channels, clevidipine reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation.[7]

Signaling Pathway

The following diagram illustrates the mechanism of action of clevidipine in vascular smooth muscle cells.

Caption: Mechanism of action of Clevidipine.

Pharmacokinetics of Clevidipine

Clevidipine is administered intravenously and exhibits a rapid onset of action, typically within 2 to 4 minutes.[7][11] It has a very short half-life, making it highly titratable for precise blood pressure control in critical care settings.[7][12]

| Parameter | Value | Reference(s) |

| Administration | Intravenous infusion | [11] |

| Onset of Action | 2-4 minutes | [7] |

| Initial Half-life | Approximately 1 minute | [8][12] |

| Terminal Half-life | Approximately 15 minutes | [8][12] |

| Metabolism | Rapidly hydrolyzed by esterases in the blood and extravascular tissues | [7][8] |

| Metabolites | Inactive carboxylic acid metabolite (H152/81) | [8] |

| Protein Binding | >99.5% | [12] |

| Excretion | Metabolites excreted in urine (63-74%) and feces (7-22%) | [11] |

The metabolism of clevidipine by ubiquitous esterases is a key feature, as it is independent of hepatic or renal function, reducing the likelihood of drug-drug interactions and the need for dose adjustments in patients with liver or kidney impairment.[7][12]

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following sections describe generalized methodologies relevant to the synthesis, characterization, and application of clevidipine and its isotopologues.

Synthesis and Purification of Clevidipine

The synthesis of clevidipine generally involves multi-step chemical reactions. While specific patents detail various routes, a general approach is outlined below.[13] The synthesis of this compound would require the use of appropriately labeled starting materials.

General Synthetic Workflow

Caption: General synthetic workflow for Clevidipine.

Purification: Purification of the final product is critical to ensure high purity. Methods often involve crystallization from solvents like diisopropyl ether.[13] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[13][14]

In Vitro IC50 Determination for Calcium Channel Blockade

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For clevidipine, this would be its ability to block L-type calcium channels. A common method to determine the IC50 of a calcium channel blocker is through in-vitro assays using isolated tissues or cells.[15][16]

Experimental Protocol Outline:

-

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in a tissue bath containing a physiological salt solution.[16]

-

Contraction Induction: Induce contraction of the arterial rings with a depolarizing agent like high-concentration potassium chloride (KCl).[15]

-

Cumulative Concentration-Response: Add the calcium channel blocker (e.g., clevidipine) in a cumulative, concentration-dependent manner.[15]

-

Measurement of Relaxation: Measure the relaxation of the pre-contracted tissue at each concentration of the drug.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the drug concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration of the drug that produces 50% of the maximal relaxation.

Workflow for IC50 Determination

Caption: Workflow for in-vitro IC50 determination.

Pharmacokinetic Study Protocol

Pharmacokinetic studies in humans or animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] For an intravenously administered drug like clevidipine, the protocol would involve the following steps.

Experimental Protocol Outline:

-

Subject Enrollment: Select healthy volunteers or a relevant patient population.

-

Drug Administration: Administer the drug via a constant intravenous infusion.[18][19]

-

Blood Sampling: Collect blood samples at predefined time points during and after the infusion.[18]

-

Sample Processing and Analysis: Process the blood samples (e.g., whole blood, plasma) and quantify the concentration of the parent drug and its major metabolites using a validated analytical method like LC-MS/MS.[3] this compound would be used as an internal standard in this step.

-

Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.[18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clevidipine Impurity 24-13C-d3 | C16H15Cl2NO4 | CID 172653282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clevidipine, (R)- | C21H23Cl2NO6 | CID 193993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clevidipine Impurity 1-13C-d3 | Axios Research [axios-research.com]

- 7. What is the mechanism of Clevidipine? [synapse.patsnap.com]

- 8. biomedres.us [biomedres.us]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. droracle.ai [droracle.ai]

- 13. WO2012069989A1 - Process for preparation of clevidipine and its intermediate - Google Patents [patents.google.com]

- 14. Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

An In-depth Technical Guide on the Application of (R)-Clevidipine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purpose and application of (R)-Clevidipine-13C,d3, a stable isotope-labeled analog of the antihypertensive drug Clevidipine. The primary application of this compound is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Such assays are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Clevidipine.

Core Application: Internal Standard for Accurate Quantification

This compound serves as an ideal internal standard for the quantification of Clevidipine in biological matrices such as whole blood or plasma.[1][2][3][4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[6][7] This is because its physicochemical properties are nearly identical to the unlabeled analyte, Clevidipine. Consequently, it co-elutes with Clevidipine during chromatography and experiences similar extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer.[6][7] The key difference is its higher mass due to the incorporation of carbon-13 and deuterium atoms, which allows it to be distinguished from the native Clevidipine by the mass spectrometer. This ensures highly accurate and precise quantification of Clevidipine, which is essential given its rapid metabolism and short half-life.[1][2][3]

Clevidipine: The Analyte of Interest

Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the intravenous management of acute hypertension.[4] It acts by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to arterial vasodilation and a reduction in blood pressure.[4] A critical aspect of Clevidipine is its rapid metabolism by esterases in the blood and extravascular tissues to an inactive metabolite, H152/81.[1][2][3] This results in an ultrashort half-life of approximately one minute.[8] This rapid clearance necessitates highly sensitive and accurate analytical methods for its study, underscoring the importance of a reliable internal standard like this compound.

Experimental Protocol: Quantification of Clevidipine in Human Whole Blood by LC-MS/MS

The following is a detailed experimental protocol adapted from a validated method for the simultaneous quantification of Clevidipine and its metabolite, which utilizes a stable isotope-labeled internal standard.[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 1.5-mL polypropylene tube pre-cooled in an ice bath, add 25 µL of the internal standard working solution (this compound in a suitable solvent), 50 µL of the whole blood sample, and 50 µL of 0.1% formic acid.

-

Vortex the mixture for 1 minute.

-

Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

-

Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate.

-

Evaporate the solvent under a stream of nitrogen at room temperature.

-

Reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Clevidipine: m/z 473.1 → 338.1

-

This compound (example): A specific mass shift from the native Clevidipine would be monitored (e.g., m/z 477.1 → 342.1, assuming a +4 Da shift). The exact m/z would depend on the specific labeling pattern. A similar labeled version, clevidipine-d7, has a transition of m/z 480.1→338.1.[1][2][3]

-

-

Data Presentation

The use of this compound as an internal standard allows for the generation of robust quantitative data. Below is a summary of typical validation parameters for such an assay.

| Parameter | Clevidipine | H152/81 (Metabolite) |

| Linearity Range | 0.1–30 ng/mL | 2–600 ng/mL |

| Intra-batch Precision (%CV) | < 15% | < 15% |

| Inter-batch Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Extraction Recovery | 80.3 - 83.4% | 76.8 - 80.6% |

| Matrix Effect | 114 - 117% | 97.8 - 101% |

Data adapted from a study using a stable isotope-labeled internal standard for Clevidipine and its metabolite.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of using this compound in a bioanalytical setting and the mechanism of action of Clevidipine.

Caption: Bioanalytical workflow for Clevidipine quantification.

Caption: Mechanism of action of Clevidipine.

References

- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of (R)-Clevidipine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for (R)-Clevidipine-13C,d3, an isotopically labeled variant of the short-acting calcium channel blocker, Clevidipine. While specific proprietary methods for the synthesis of this labeled compound are not publicly available, this document outlines a scientifically sound approach based on the well-established Hantzsch dihydropyridine synthesis and common isotopic labeling techniques. The information herein is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

This compound is utilized as an internal standard in clinical mass spectrometry for therapeutic drug monitoring and in metabolic flux analysis.[1] The incorporation of stable isotopes like deuterium (d) and carbon-13 (13C) allows for precise quantification in biological matrices and can also be used to study the metabolic fate of the drug.[1]

Proposed Synthetic Strategy

The synthesis of Clevidipine and its analogs typically employs the Hantzsch dihydropyridine synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[2][3][4] To introduce the isotopic labels into the (R)-Clevidipine structure, isotopically labeled starting materials are required.

For the synthesis of this compound, we propose the labeling on the methyl ester group and one of the methyl groups on the dihydropyridine ring. Specifically:

-

13C-labeling: The carbon of the methyl ester at the C5 position of the dihydropyridine ring.

-

d3-labeling: The methyl group at the C2 position of the dihydropyridine ring.

This labeling pattern provides two distinct isotopic signatures within the molecule, making it an excellent internal standard for mass spectrometry-based bioanalytical assays.

The overall synthetic approach can be broken down into three main stages:

-

Synthesis of Labeled Precursors: Preparation of 13C-labeled methyl acetoacetate and d3-labeled 3-aminocrotonate.

-

Modified Hantzsch Condensation: Reaction of the labeled precursors with 2,3-dichlorobenzaldehyde to form the isotopically labeled dihydropyridine core.

-

Final Esterification: Acylation of the C3 carboxylic acid with chloromethyl butyrate to yield the final product, this compound.

The following diagram illustrates the proposed synthetic pathway:

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

2.1. Synthesis of Labeled Precursors

2.1.1. Methyl Acetoacetate-1-13C

This procedure is based on the reaction of diketene with 13C-labeled methanol.

-

Materials: Diketene, [13C]Methanol, triethylamine, diethyl ether.

-

Procedure:

-

To a stirred solution of [13C]Methanol (1.0 eq) and triethylamine (0.1 eq) in anhydrous diethyl ether at 0 °C, slowly add diketene (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with dilute hydrochloric acid and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford methyl acetoacetate-1-13C.

-

2.1.2. Methyl 3-aminocrotonate-4,4,4-d3

This precursor can be synthesized from a deuterated starting material.

-

Materials: Methyl acetoacetate-4,4,4-d3, ammonium acetate, methanol.

-

Procedure:

-

A solution of methyl acetoacetate-4,4,4-d3 (1.0 eq) and ammonium acetate (1.2 eq) in methanol is refluxed for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 3-aminocrotonate-4,4,4-d3, which can be used in the next step without further purification.

-

2.2. Modified Hantzsch Condensation

-

Materials: Methyl acetoacetate-1-13C, methyl 3-aminocrotonate-4,4,4-d3, 2,3-dichlorobenzaldehyde, isopropanol.

-

Procedure:

-

A mixture of methyl acetoacetate-1-13C (1.0 eq), methyl 3-aminocrotonate-4,4,4-d3 (1.0 eq), and 2,3-dichlorobenzaldehyde (1.0 eq) in isopropanol is heated to reflux for 24 hours.

-

Cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the labeled dihydropyridine intermediate.

-

2.3. Hydrolysis of the Methyl Ester

-

Materials: Labeled dihydropyridine intermediate, potassium hydroxide, methanol, water.

-

Procedure:

-

The labeled dihydropyridine intermediate (1.0 eq) is suspended in a mixture of methanol and water.

-

Potassium hydroxide (1.5 eq) is added, and the mixture is stirred at 60 °C for 6 hours.

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with hydrochloric acid to pH 3-4.

-

The precipitate is collected by filtration, washed with water, and dried to give the corresponding carboxylic acid.

-

2.4. Final Esterification to this compound

-

Materials: Labeled carboxylic acid intermediate, chloromethyl butyrate, sodium bicarbonate, dimethylformamide (DMF).

-

Procedure:

-

To a solution of the labeled carboxylic acid (1.0 eq) in DMF, add sodium bicarbonate (1.2 eq) and chloromethyl butyrate (1.1 eq).

-

The reaction mixture is stirred at 60 °C for 8 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound. Chiral separation can be achieved using chiral HPLC to isolate the (R)-enantiomer.

-

The following diagram illustrates the general experimental workflow:

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Summary of Reactants and Expected Yields

| Step | Key Reactants | Product | Expected Yield (%) |

| 2.1.1 | Diketene, [13C]Methanol | Methyl Acetoacetate-1-13C | 75-85 |

| 2.1.2 | Methyl acetoacetate-4,4,4-d3, Ammonium acetate | Methyl 3-aminocrotonate-4,4,4-d3 | 80-90 |

| 2.2 | Labeled precursors, 2,3-Dichlorobenzaldehyde | Labeled Dihydropyridine Intermediate | 60-70 |

| 2.3 | Labeled Dihydropyridine Intermediate, KOH | Labeled Carboxylic Acid | 85-95 |

| 2.4 | Labeled Carboxylic Acid, Chloromethyl butyrate | (R,S)-Clevidipine-13C,d3 | 50-60 |

| Post-2.4 | (R,S)-Clevidipine-13C,d3 | This compound | 40-45 (after chiral separation) |

Table 2: Analytical Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C20[13C]H20D3Cl2NO6 |

| Molecular Weight | 460.34 g/mol |

| Isotopic Purity (13C) | > 99% |

| Isotopic Purity (d3) | > 98% |

| Chemical Purity (HPLC) | > 99% |

| ¹H NMR | Consistent with structure, with notable absence of the methoxy proton signal and altered multiplicity of adjacent protons. |

| ¹³C NMR | Enhanced signal for the labeled methyl ester carbon. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 461.3, [M+Na]⁺ at m/z 483.3 |

Conclusion

This technical guide has outlined a viable and detailed synthetic pathway for the preparation of this compound. By employing isotopically labeled precursors in a modified Hantzsch dihydropyridine synthesis, followed by ester hydrolysis and final acylation, the target molecule can be obtained with high chemical and isotopic purity. The provided experimental protocols and expected data serve as a practical resource for researchers engaged in the synthesis of isotopically labeled pharmaceuticals for advanced analytical and metabolic studies. The strategic placement of both 13C and deuterium labels ensures the utility of this compound as a robust internal standard in a variety of bioanalytical applications.

References

The Role of (R)-Clevidipine-13C,d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of (R)-Clevidipine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Clevidipine. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry for its ability to ensure high accuracy and precision by correcting for variability during sample processing and analysis.

Core Principles of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and reliable results. A SIL-IS, such as this compound, is the ideal choice because it is chemically identical to the analyte of interest, Clevidipine, but has a different mass due to the incorporation of heavy isotopes (Carbon-13 and Deuterium).[1]

The fundamental principle is that the SIL-IS will behave identically to the analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[2] By adding a known concentration of this compound to every sample, standard, and quality control at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for precise and accurate quantification of the analyte.

Bioanalytical Method Validation Data

The following table summarizes the quantitative data from a validated LC-MS/MS method for the simultaneous determination of Clevidipine and its active metabolite (H152/81) in human whole blood, utilizing Clevidipine-d7 and H152/81-13C-d3 as internal standards.[2]

| Parameter | Clevidipine | H152/81 (Active Metabolite) |

| Linearity Range | 0.1 - 30 ng/mL | 2 - 600 ng/mL |

| Correlation Coefficient (r²) | > 0.9951 | > 0.9951 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 2 ng/mL |

| Intra-day Precision (%RSD) | 1.9 - 6.2% | 2.5 - 4.4% |

| Inter-day Precision (%RSD) | 4.8 - 6.5% | 3.8 - 5.5% |

| Accuracy (%RE) | -4.0 - 2.0% | -3.3 - 2.5% |

| Extraction Recovery | 80.3 - 83.4% | 76.8 - 80.6% |

| Matrix Effect | 114 - 117% | 97.8 - 101% |

Detailed Experimental Protocol

This section outlines the detailed methodology for the quantification of Clevidipine in human whole blood using this compound (represented here by the similar Clevidipine-d7) as an internal standard.[2]

1. Preparation of Standards and Solutions:

-

Stock Solutions: Prepare stock solutions of Clevidipine and the internal standard (e.g., Clevidipine-d7) in an appropriate solvent like acetonitrile:water (1:1, v/v).

-

Working Solutions:

-

Prepare calibration standard working solutions by serial dilution of the Clevidipine stock solution.

-

Prepare an internal standard working solution at a fixed concentration (e.g., 20 ng/mL for Clevidipine-d7).

-

-

Calibration Standards and Quality Control (QC) Samples: Prepare these by spiking the calibration standard working solutions into stabilized whole blood to achieve the desired concentration range.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Add 25 µL of the internal standard working solution to a 1.5 mL polypropylene tube.

-

Add 50 µL of the whole blood sample (or standard/QC) to the tube.

-

Add 50 µL of 0.1% formic acid to the tube.

-

Vortex the mixture for 1 minute.

-

Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

-

Reconstitute the residue in a suitable mobile phase for injection.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: ACE Excel 2 Phenyl column (50 x 2.1 mm).[2]

-

Mobile Phase A: Acetonitrile.[2]

-

Mobile Phase B: Water with 2 mM ammonium acetate.[3]

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[2]

-

Flow Rate: 0.6 mL/min.[3]

-

-

Tandem Mass Spectrometry (MS/MS):

Visualizations

Signaling Pathway of Clevidipine

Caption: Clevidipine blocks L-type calcium channels, inhibiting Ca²⁺ influx and causing vasodilation.

Bioanalytical Workflow

References

Commercial Suppliers and Technical Guide for (R)-Clevidipine-13C,d3 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-Clevidipine-13C,d3, a crucial isotopically labeled internal standard for research and development applications. The guide details its primary use in pharmacokinetic and bioanalytical studies, offering insights into experimental protocols and data presentation.

Introduction to this compound

(R)-Clevidipine is the pharmacologically active enantiomer of Clevidipine, a dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure. The isotopically labeled version, this compound, incorporates one carbon-13 atom and three deuterium atoms. This stable isotope-labeled compound serves as an ideal internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of (R)-Clevidipine in biological matrices. Its use is critical for accurate pharmacokinetic and metabolic profiling during drug development.[1]

Commercial Availability

This compound for research purposes is available from specialized chemical suppliers. The following companies have been identified as potential commercial sources:

-

MedchemExpress: Lists "this compound" as a stable isotope product for research use.[1]

-

Axios Research: Offers "Clevidipine Impurity 1-13C-d3," described as a fully characterized reference standard suitable for analytical method development and validation.

It is recommended to contact these suppliers directly to obtain the most current product specifications and a certificate of analysis.

Quantitative Data

A certificate of analysis is essential for ensuring the quality and suitability of the labeled compound for quantitative studies. While specific values may vary by supplier and lot, a typical certificate of analysis for this compound would include the following quantitative data:

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry |

| Deuterium Enrichment | ≥98 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | 1H-NMR, Mass Spec. |

| Solubility | Soluble in DMSO, DMF | Visual Inspection |

| Appearance | White to off-white solid | Visual Inspection |

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical assays to quantify (R)-Clevidipine in biological samples (e.g., plasma, serum, urine). Below is a detailed, representative protocol for the quantification of (R)-Clevidipine in human plasma using LC-MS/MS.

Objective: To determine the concentration of (R)-Clevidipine in human plasma samples.

Materials:

-

(R)-Clevidipine analytical standard

-

This compound (Internal Standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well plates

-

Centrifuge

-

LC-MS/MS system (e.g., Sciex Triple Quadrupole)

Methodology:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of (R)-Clevidipine in DMSO.

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

From these stocks, prepare working solutions at various concentrations by serial dilution in 50:50 ACN:Water.

-

-

Preparation of Calibration Curve and Quality Control Samples:

-

Spike blank human plasma with the (R)-Clevidipine working solutions to create a calibration curve with a range of concentrations (e.g., 0.1 to 100 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (e.g., 10 ng/mL).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) transitions:

-

(R)-Clevidipine: Q1/Q3 (e.g., m/z 456.1 -> 354.1)

-

This compound: Q1/Q3 (e.g., m/z 460.1 -> 358.1)

-

-

Optimize declustering potential, collision energy, and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of (R)-Clevidipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of Clevidipine.

Experimental Workflow

Caption: Bioanalytical workflow for (R)-Clevidipine.

Logical Relationship

Caption: Role of the internal standard in quantification.

References

Technical Guide: Certificate of Analysis for (R)-Clevidipine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and quality control methodologies for (R)-Clevidipine-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Clevidipine.

Product Information

This compound is the deuterium and 13C labeled form of (R)-Clevidipine.[1] Clevidipine is a dihydropyridine calcium channel antagonist with a rapid onset and offset of action, used for the short-term reduction of blood pressure.[1][2] The stable isotope-labeled version serves as an ideal internal standard for bioanalytical quantification by mass spectrometry, mitigating matrix effects and improving the accuracy of measurements.

Chemical Structure:

-

Compound Name: (R)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-((methoxy-13C-d3)carbonyl)pyridine-3-carboxylic acid methyl ester

-

Molecular Formula: C₁₅¹³CH₁₂D₃Cl₂NO₄[3]

-

Molecular Weight: 360.21 g/mol [3]

Representative Certificate of Analysis

The following table summarizes the typical quality control specifications and results for a batch of this compound.

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |

| Chemical Identity (¹H NMR) | Conforms to structure | Conforms | NMR Spectroscopy |

| Chemical Identity (MS) | Conforms to structure | Conforms | ESI-MS |

| Isotopic Purity | ≥ 99% | 99.6% | Mass Spectrometry |

| Residual Solvents | ≤ 0.5% | 0.1% | GC-HS |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | Karl Fischer Titration |

| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established techniques for the analysis of Clevidipine and related dihydropyridine compounds.[4][5]

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 100-600.

-

Sample Infusion: The sample, prepared as for HPLC, is directly infused into the mass spectrometer.

-

Data Analysis: The observed molecular ion peak is compared to the theoretical mass of this compound. Isotopic purity is determined by analyzing the relative abundance of the labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) experiments are performed.

-

Data Analysis: The chemical shifts, coupling constants, and integrations of the observed signals are compared with the expected values for the structure of this compound.

Mechanism of Action and Analytical Workflow

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the mechanism of action of dihydropyridine calcium channel blockers like Clevidipine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Publications | Epidstrategies [epidstrategies.com]

- 3. Clevidipine Impurity 1-13C-d3 | Axios Research [axios-research.com]

- 4. Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

(R)-Clevidipine-13C,d3: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for (R)-Clevidipine-13C,d3. As no specific safety data sheet (SDS) is available for this isotopically labeled compound, the information herein is based on the available data for the parent compound, Clevidipine. The introduction of stable isotopes (13C and deuterium) is not expected to significantly alter the toxicological or chemical properties of the molecule. However, it is imperative that this compound be handled with the utmost care by trained professionals in a laboratory setting.

Introduction

This compound is a stable isotope-labeled version of Clevidipine, a third-generation dihydropyridine calcium channel blocker.[1] Clevidipine is a potent and ultra-short-acting vasodilator used for the intravenous management of acute hypertension.[2][3] The isotopic labeling in this compound makes it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis. This guide outlines the essential safety precautions, handling procedures, and experimental considerations for the use of this compound in a research environment.

Hazard Identification and Safety Precautions

While a specific hazard assessment for this compound is not available, the parent compound, Clevidipine, is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[4][5] Therefore, it is crucial to handle the labeled compound with the same level of caution.

Emergency Overview:

-

Potential Health Effects: The toxicological properties of this specific material have not been fully investigated. Direct contact with the skin or eyes and inhalation should be avoided.[2]

-

First Aid Measures: In case of exposure, follow standard laboratory first aid procedures.[2][3]

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If breathing is difficult, seek medical attention.[3] |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |

Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

| PPE Category | Recommendation |

| Eye Protection | Safety glasses with side-shields or chemical goggles.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] |

| Body Protection | Laboratory coat.[6] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[2][6] |

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid inhalation of dust or aerosols.[2]

-

Wash hands thoroughly after handling.[2]

-

Use in a well-ventilated area, preferably a chemical fume hood.[2]

-

This compound is intended for research use only and is not for human or veterinary use.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Protect from light.[8]

-

For the parent compound, Clevidipine, storage in its carton at 2-8°C is recommended. It can be transferred to room temperature (25°C) for up to two months, but should not be returned to refrigerated storage.[1][9]

Experimental Protocols and Considerations

While specific experimental protocols will vary depending on the research application, the following provides a general workflow and key considerations for using this compound.

Mechanism of Action

Clevidipine is a dihydropyridine L-type calcium channel blocker. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2]

General Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting, from preparation to disposal.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Clevidipine. The properties of this compound are expected to be very similar.

| Property | Value |

| Molecular Formula | C21H23Cl2NO6 (Clevidipine) |

| Molecular Weight | 456.32 g/mol (Clevidipine)[2] |

| Appearance | Solid[10] |

| Melting Point | Not determined[10] |

| Boiling Point | Not determined[10] |

| Solubility | Not determined |

| Stability | Stable under normal temperatures and pressures.[2] |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Incompatible materials, strong oxidants.[2]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes.[2][11]

Toxicological Information

The toxicological properties of this compound have not been specifically investigated. The information for Clevidipine indicates that it is harmful if swallowed.[4][5]

| Toxicity Data (Clevidipine) | Value |

| LD50 Oral (Mouse) | 300 mg/kg[2] |

| LD50 Oral (Rat) | 980 mg/kg[2] |

| LD50 Oral (Rabbit) | 3200 mg/kg[2] |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA.[4] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4][5] |

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2] Do not allow the material to enter drains or watercourses.[3]

This technical guide is intended to provide a foundation for the safe and effective use of this compound in a research setting. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures for their specific experimental conditions. Always consult the most up-to-date safety information and adhere to all institutional and regulatory guidelines.

References

- 1. globalrph.com [globalrph.com]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. abmole.com [abmole.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 9. cleviprex.com [cleviprex.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. assets.lgcstandards.com [assets.lgcstandards.com]

The Pharmacokinetics of Clevidipine and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure. Its pharmacokinetic profile is characterized by a rapid onset, short duration of action, and a metabolism independent of hepatic or renal function, making it a valuable tool in critical care settings. This technical guide provides an in-depth overview of the pharmacokinetics of clevidipine and its primary inactive metabolite, H152/81, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.

Introduction

Clevidipine exerts its antihypertensive effect by selectively blocking L-type calcium channels in arterial smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance.[1] Unlike many other antihypertensives, clevidipine's metabolism is not dependent on cytochrome P450 enzymes in the liver. Instead, it is rapidly hydrolyzed by esterases in the blood and extravascular tissues.[2][3][4] This unique metabolic pathway results in a very short half-life and predictable dose-response relationship, allowing for precise titration of blood pressure.[5]

Pharmacokinetic Profile

The pharmacokinetics of clevidipine are characterized by rapid distribution and elimination. Following intravenous infusion, steady-state concentrations are achieved within minutes.[3] The decline in blood concentration upon cessation of infusion is multiphasic, with a very rapid initial phase that accounts for the majority of its elimination.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for clevidipine and its primary metabolite, H152/81, compiled from various studies in healthy volunteers and hypertensive patients.

Table 1: Pharmacokinetic Parameters of Clevidipine in Humans

| Parameter | Value | Population | Reference |

| Half-life (t½) | |||

| Initial Phase (α) | ~1 minute | Healthy Volunteers & Hypertensive Patients | [3][4][6] |

| Terminal Phase (β) | ~15 minutes | Healthy Volunteers & Hypertensive Patients | [3][4][6] |

| Clearance (CL) | 0.121 - 0.14 L/min/kg | Healthy Volunteers | [7][8] |

| Volume of Distribution (Vd) | 0.17 - 0.6 L/kg | Healthy Volunteers & Hypertensive Patients | [2][8] |

| Protein Binding | >99.5% | In vitro (Human Plasma) | [6][9] |

Table 2: Pharmacokinetic Parameters of the Primary Metabolite (H152/81) in Humans

| Parameter | Value | Population | Reference |

| Half-life (t½) | ~9 - 9.5 hours | Healthy Volunteers | [8] |

| Time to Peak Concentration (Tmax) | ~2.2 minutes (post-infusion) | Healthy Volunteers | [8] |

| Clearance (CL) | ~0.034 L/h/kg | Healthy Volunteers | [7] |

Metabolism of Clevidipine

Clevidipine undergoes rapid and extensive metabolism in the blood and tissues by esterases. The primary metabolic pathway is the hydrolysis of the ester linkage, resulting in the formation of an inactive carboxylic acid metabolite, H152/81, and formaldehyde.[2] This metabolism is not affected by hepatic or renal dysfunction, which is a significant clinical advantage.[4]

Experimental Protocols

The determination of clevidipine and H152/81 concentrations in biological matrices requires specific and sensitive analytical methods due to the rapid hydrolysis of the parent drug.

Subject Population and Study Design

Pharmacokinetic studies of clevidipine have been conducted in healthy male volunteers and in patients with mild to moderate hypertension.[7][8][10] A common study design involves the intravenous infusion of clevidipine at gradually increasing dose rates.[7] For example, a study in healthy volunteers involved 20-minute infusions at target dose rates ranging from 0.12 to 48 nmol/min/kg.[7] In another study with hypertensive patients, clevidipine was initiated at 2 mg/h and force-titrated in doubling increments every 3 minutes to a target dose, which was then maintained for 72 hours.[10]

Sample Collection and Handling

Due to the rapid in vitro hydrolysis of clevidipine by blood esterases, immediate stabilization of blood samples upon collection is critical for accurate pharmacokinetic analysis.

-

Anticoagulant: Blood samples are typically collected in tubes containing K2EDTA.[11]

-

Stabilizer: To prevent ex vivo hydrolysis, a stabilizer solution is often pre-loaded into the collection tubes. A common stabilizer is a 10% (w/v) sodium dodecyl sulfate (SDS) aqueous solution containing 0.05 M ascorbic acid.[11] Alternatively, vacutainer tubes containing sodium fluoride can be used to inhibit esterase activity, with ascorbic and formic acid added to the separated plasma to prevent oxidation and further hydrolysis.[9]

-

Processing: Immediately after collection, the samples are gently inverted to ensure mixing with the stabilizer and are often precooled in an ice bath.[2][11] The samples are then centrifuged at low temperatures (e.g., 4°C) to separate plasma or are stored as whole blood at -60°C or lower until analysis.[11]

Bioanalytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of clevidipine and H152/81 in whole blood or plasma due to its high sensitivity and specificity.[11][12]

-

Sample Preparation: A liquid-liquid extraction (LLE) is commonly employed to extract the analytes from the biological matrix.[2][11]

-

Chromatographic Separation: Reversed-phase chromatography is used to separate clevidipine, H152/81, and their respective isotope-labeled internal standards.[11][12]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity.[11][12] For example, the transition m/z 473.1 → 338.1 has been used for clevidipine.[11]

-

Linearity: The method is validated to be linear over a specific concentration range, for instance, 0.1–30 ng/mL for clevidipine and 2–600 ng/mL for H152/81 in whole blood.[11][12]

Conclusion

The pharmacokinetics of clevidipine are defined by its rapid metabolism by esterases, leading to a short half-life and a predictable dose-response. This allows for precise control of blood pressure in critical care situations. Its metabolism, being independent of renal and hepatic function, offers a significant advantage in patients with organ dysfunction. The inactive nature of its primary metabolite, H152/81, contributes to its favorable safety profile. A thorough understanding of its pharmacokinetic properties and the specific requirements for bioanalytical testing is essential for researchers and clinicians working with this potent and titratable antihypertensive agent.

References

- 1. Clinical and pharmacokinetic results with a new ultrashort-acting calcium antagonist, clevidipine, following gradually increasing intravenous doses to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 4. biomedres.us [biomedres.us]

- 5. biomedres.us [biomedres.us]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Clinical and pharmacokinetic results with a new ultrashort-acting calcium antagonist, clevidipine, following gradually increasing intravenous doses to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of clevidipine in healthy volunteers after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of (R)-Clevidipine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-Clevidipine-13C,d3. Due to the limited availability of specific stability data for the isotopically labeled compound, this document leverages extensive information on the non-labeled parent drug, clevidipine, and established principles of stable isotope-labeled compounds. The inherent stability of 13C and deuterium (d3) labels suggests that the degradation pathways and stability profile of this compound will closely mirror that of (R)-Clevidipine.

Introduction to this compound

This compound is a stable isotope-labeled version of (R)-Clevidipine, a short-acting dihydropyridine calcium channel blocker. The isotopic labels (Carbon-13 and Deuterium) make it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative bioanalysis by mass spectrometry. The stability of the compound is a critical factor for ensuring the accuracy and reliability of such studies.

Recommended Storage Conditions

Based on the storage guidelines for the commercial clevidipine product (Cleviprex®) and general best practices for isotopically labeled compounds, the following storage conditions are recommended for this compound, particularly when in solution as an oil-in-water emulsion. For the solid form, storage conditions are generally less stringent but should still be controlled.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommended Temperature | Additional Notes |

| Long-term Storage | 2°C to 8°C (36°F to 46°F) | Do not freeze. Store in original packaging to protect from light.[1][2][3] |

| Short-term Storage | 25°C (77°F) | Can be stored at controlled room temperature for up to 2 months. Do not return to refrigerated storage after this period.[1][2][3] |

| In-use (after vial puncture) | Room Temperature | Use within 12 hours of puncturing the stopper.[1][3] |

| Light Exposure | Clevidipine is photosensitive. Store vials in cartons until use.[1][2][3] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by hydrolysis and oxidation, similar to its non-labeled counterpart. Forced degradation studies on clevidipine butyrate have identified its susceptibility to various stress conditions.

3.1. Hydrolytic Degradation Clevidipine is an ester and is therefore susceptible to hydrolysis.

-

Acidic and Basic Conditions: Significant degradation occurs under both acidic and basic conditions.[4] Studies have shown that clevidipine degrades in the presence of 1 N HCl and 1 N NaOH.[4][5]

-

Enzymatic Hydrolysis: In biological matrices, clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues to its primary, inactive metabolite.[6] To prevent this in vitro, esterase inhibitors such as sodium fluoride are recommended for sample stabilization.[6]

3.2. Oxidative Degradation Slight degradation of clevidipine has been observed under oxidative stress, for instance, in the presence of hydrogen peroxide.[4][5] For stabilization in plasma samples, antioxidants like ascorbic acid can be used.[6]

3.3. Photodegradation Clevidipine is photosensitive.[1][2] Exposure to light can lead to degradation. It is crucial to store the compound, especially in its formulated state, protected from light.

3.4. Thermal Stability Clevidipine is relatively stable under thermal stress compared to hydrolytic and oxidative conditions.[4]

Table 2: Summary of Forced Degradation Studies on Clevidipine

| Stress Condition | Reagent/Condition | Observation |

| Acidic Hydrolysis | 1 N HCl, 60°C for 1 hour | Significant degradation[4] |

| Alkaline Hydrolysis | 1 N NaOH, 60°C for 1 hour | Significant degradation[4] |

| Oxidative Degradation | 0.3% H₂O₂ for 2 hours | Slight degradation[4][5] |

| Thermal Degradation | 105°C for 8 hours | Stable[4][5] |

| Photolytic Degradation | Visible light (4,500 lx) for 5 days | Degradation observed[5] |

Below is a diagram illustrating the primary degradation pathways of Clevidipine.

Caption: Primary degradation pathways for Clevidipine.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, based on methodologies used for the non-labeled drug.

4.1. Protocol for Forced Degradation Study

This protocol is adapted from studies on clevidipine butyrate to identify potential degradation products and establish a stability-indicating analytical method.[4][5]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 N HCl.

-

Incubate at 60°C for 1 hour.

-

Cool the solution and neutralize with 1 N NaOH.

-

Dilute with the solvent to the final concentration.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

-

Incubate at 60°C for 1 hour.

-

Cool the solution and neutralize with 1 N HCl.

-

Dilute with the solvent to the final concentration.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep at room temperature for 2 hours.

-

Dilute with the solvent to the final concentration.

-

-

Thermal Degradation:

-

Keep the solid compound or a solution in a tightly sealed container in an oven at 105°C for 8 hours.

-

Cool and dissolve/dilute with the solvent to the final concentration.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to visible light (e.g., 4,500 lx) for 5 days.

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

-

Analysis: Analyze all samples and a non-stressed control by a validated stability-indicating method, such as HPLC or LC-MS/MS, to determine the extent of degradation and identify degradation products.

Caption: Workflow for a forced degradation study.

4.2. Protocol for Stability in Biological Matrices

This protocol is essential for ensuring sample integrity during bioanalytical studies and is based on a validated method for clevidipine in human plasma.[6]

-

Blood Collection:

-

Collect whole blood samples in pre-cooled tubes containing an anticoagulant (e.g., EDTA-K2) and an esterase inhibitor (e.g., 5.0 mg Sodium Fluoride).[6]

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2000 g for 5-10 minutes at 4°C to separate the plasma.[6]

-

-

Plasma Stabilization:

-

Immediately after separation, transfer the plasma to a new tube and add stabilizers. A recommended combination is ascorbic acid (to a final concentration of 50 µg/mL) and formic acid (to a final concentration of 0.4%).[6]

-

-

Storage of Stabilized Plasma:

-

Store the stabilized plasma samples at -70°C until analysis.[6]

-

-

Stability Assessment (Freeze-Thaw, Short-Term, Long-Term):

-

Freeze-Thaw Stability: Analyze aliquots of spiked plasma samples after undergoing multiple freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Analyze aliquots of spiked plasma samples kept at room temperature for a defined period (e.g., 4-24 hours).

-

Long-Term Stability: Analyze aliquots of spiked plasma samples stored at -70°C for an extended duration (e.g., 1, 3, 6 months).

-

-

Analysis: Use a validated LC-MS/MS method to quantify the concentration of this compound in the stability samples and compare it to the concentration in freshly prepared control samples.

Caption: Workflow for assessing stability in biological matrices.

Conclusion

While specific stability studies on this compound are not extensively published, a robust stability and storage plan can be formulated based on the data available for the non-labeled parent compound. The key factors to control are temperature, light exposure, and, in biological samples, enzymatic and oxidative degradation. For accurate and reproducible results in research and development, it is imperative to adhere to the recommended storage and handling conditions outlined in this guide. Researchers should ideally perform their own stability assessments for their specific formulations and analytical methods.

References

An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Stable Isotope-Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).

The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte.[1] Consequently, it exhibits nearly the same behavior during sample preparation (extraction, derivatization), chromatography (retention time), and ionization (mass spectrometric response).[1] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there is loss of the analyte during the analytical process, as the SIL-IS will be lost proportionally. This technique is known as isotope dilution mass spectrometry (IDMS) .

Advantages of SIL-IS Over Other Internal Standards

The use of a SIL-IS is considered the "gold standard" in quantitative bioanalysis for several reasons:

-

Compensation for Matrix Effects: Biological matrices (e.g., plasma, urine, tissue homogenates) are complex and can contain endogenous components that co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. Since a SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects.[2] By calculating the peak area ratio, these effects are effectively normalized, leading to more accurate and reliable quantification.[2]

-

Correction for Sample Preparation Variability: Losses during multi-step sample preparation procedures like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization are a major source of error. A SIL-IS, being chemically identical to the analyte, tracks it through all these steps, ensuring that any loss is proportional for both compounds.

-

Improved Accuracy and Precision: The close tracking of the analyte by the SIL-IS throughout the entire analytical process results in significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the measurement compared to using a structural analog or an external standard.[1] For example, in the analysis of the anticancer drug Kahalalide F, switching from a structural analog to a SIL-IS significantly improved both the precision and accuracy of the assay.[1]

-

Enhanced Method Robustness: Methods employing SIL-IS are generally more robust and less susceptible to minor variations in experimental conditions, making them more reliable for routine use and for inter-laboratory comparisons.

Data Presentation: A Comparative Analysis

The superiority of SIL-IS over other internal standards, particularly structural analogs, is evident in the quantitative data from various bioanalytical method validations. The following tables summarize the performance characteristics of analytical methods using SIL-IS versus structural analog internal standards for the quantification of two different drugs.

Table 1: Comparison of a SIL-IS (d4-Kahalalide F) and a Structural Analog for the Quantification of Kahalalide F in Human Plasma

| Parameter | Method with Structural Analog IS | Method with SIL-IS | Significance of Improvement |

| Mean Bias (%) | 96.8 | 100.3 | p < 0.0005 |

| Standard Deviation of Bias (%) | 8.6 | 7.6 | p = 0.02 |

Data synthesized from Stokvis et al. (2005).[1]

Table 2: Comparison of a SIL-IS (everolimus-d4) and a Structural Analog (32-desmethoxyrapamycin) for the Quantification of Everolimus in Whole Blood

| Parameter | Method with Structural Analog IS | Method with SIL-IS |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery (%) | 98.3 - 108.1 | 98.3 - 108.1 |

| Total Coefficient of Variation (%CV) | 4.3 - 7.2 | 4.3 - 7.2 |

| Method Comparison (Slope vs. Reference Method) | 0.83 | 0.95 |

| Correlation Coefficient (r) | > 0.98 | > 0.98 |

Data synthesized from Heideloff et al. (2013).[3]

While in the case of everolimus, both internal standards provided acceptable performance, the SIL-IS demonstrated a more favorable comparison to an independent LC-MS/MS method, as indicated by the slope being closer to 1.0.[3]

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating the use of stable isotope-labeled internal standards.

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

To 100 µL of each sample in a polypropylene tube, add 25 µL of the SIL-IS working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

-

Extraction:

-

Add 500 µL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte and SIL-IS into the organic phase.

-

Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

-

Isolation and Concentration:

-

Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein pellet and aqueous layer.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

Sample Pre-treatment:

-

Thaw urine samples, calibration standards, and QC samples.

-

To 500 µL of each sample, add 50 µL of the SIL-IS working solution.

-

Add 500 µL of a buffer solution (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the pH.

-

Vortex to mix.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges (e.g., mixed-mode cation exchange) on a vacuum manifold.

-

Condition the cartridges by sequentially passing 1 mL of methanol followed by 1 mL of reagent water. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of reagent water to remove hydrophilic interferences.

-